6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloro-4-methylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It may participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can break down the triazine ring into smaller fragments.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.
Biology and Medicine
In biology and medicine, triazine derivatives are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
Industrially, triazines are used in the production of herbicides, dyes, and polymers. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with comparable chemical properties.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazines.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N5/c1-9-3-5-11(7-13(9)18)21-16-23-15(20)24-17(25-16)22-12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPSONGPRXDGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149498 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-60-5 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.